![molecular formula C15H17N3O5 B2543753 N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide CAS No. 1111489-82-7](/img/structure/B2543753.png)
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
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Biological Activity
N-(1-Cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.317 g/mol
- IUPAC Name : this compound
The compound features a cyanocyclopentyl group and a nitrophenoxy moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Nitro compounds, including those similar to this compound, are known for their antimicrobial properties. The nitro group can induce redox reactions that lead to cell toxicity in microorganisms, making them effective against various bacterial strains and other pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that compounds with nitro groups exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
- Redox Reactions : The nitro group can engage in redox reactions that disrupt cellular function in pathogens, leading to their death .
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may influence various physiological responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
The compound exhibits various biological activities, which can be categorized as follows:
1. Antimicrobial Activity
- The nitro group in the molecular structure is known to induce redox reactions that can lead to cell toxicity in microorganisms. This makes the compound effective against various bacterial strains and pathogens. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
2. Anti-inflammatory Effects
- Compounds with similar structural motifs have been investigated for their potential to modulate inflammatory pathways. This modulation can provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or other inflammatory diseases.
3. Anticancer Potential
- Preliminary studies indicate that compounds containing nitro groups may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Research has shown that N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide could potentially inhibit tumor growth in vitro and in vivo.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and related compounds:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; dose-dependent inhibition observed in vitro. |
Anti-inflammatory Effects | Compounds showed potential in modulating inflammatory pathways, providing insights into therapeutic applications for chronic inflammatory conditions. |
Anticancer Activity | In vitro studies indicated significant cytotoxic effects on cancer cell lines, with potential mechanisms involving apoptosis and cell cycle arrest. |
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWUKJHPFCQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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